
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Overview
Description
4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromomethyl group at the para position and the other phenyl ring is substituted with a fluorine atom at the para position
Mechanism of Action
Target of Action
The compound “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in the SM coupling .
Mode of Action
In the SM coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are essential in the creation of complex organic molecules .
Result of Action
The primary result of the action of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The efficacy and stability of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively under a wide range of conditions. Certain factors, such as the presence of water or oxygen, can potentially interfere with the reaction and reduce the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl typically involves the bromination of 4-methyl-4’-fluoro-1,1’-biphenyl. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-4’-fluoro-1,1’-biphenyl
Brominating Agent: Bromine or NBS
Radical Initiator: AIBN
Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)
Reaction Conditions: Reflux
The reaction yields 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl as the major product.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: KMnO4 in aqueous solution under reflux.
Reduction: LiAlH4 in anhydrous ether under reflux.
Major Products
Nucleophilic Substitution: 4-(Azidomethyl)-4’-fluoro-1,1’-biphenyl
Oxidation: 4-(Carboxymethyl)-4’-fluoro-1,1’-biphenyl
Reduction: 4-Methyl-4’-fluoro-1,1’-biphenyl
Scientific Research Applications
4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-4’-chlorobiphenyl: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(Bromomethyl)-4’-methylbiphenyl: Similar structure but with a methyl group instead of a fluorine atom.
4-(Bromomethyl)-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, polarity, and interaction with other molecules, making it valuable in specific applications where these properties are desired.
Properties
IUPAC Name |
1-(bromomethyl)-4-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596926 | |
| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-57-2 | |
| Record name | 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147497-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
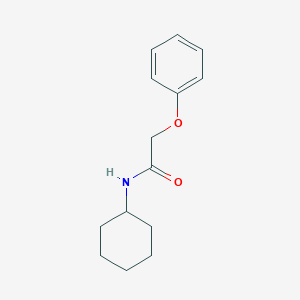
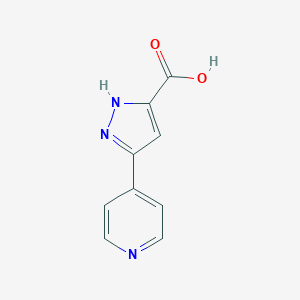
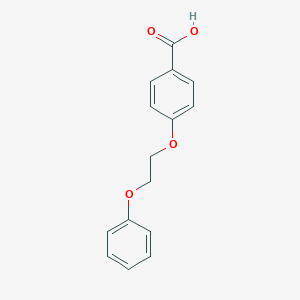
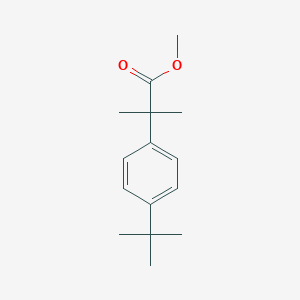
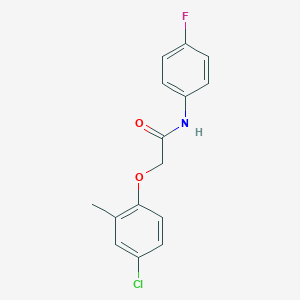
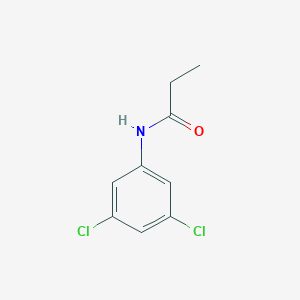


![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
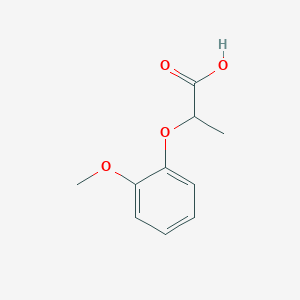
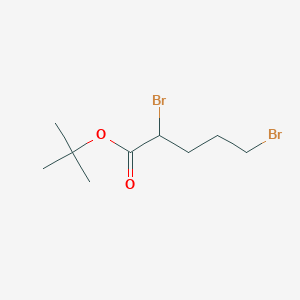
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)

